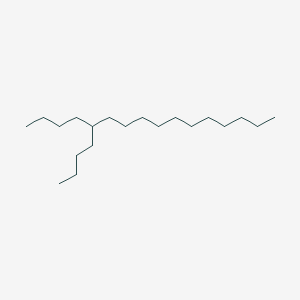

Hexadecane, 5-butyl-

Description

BenchChem offers high-quality Hexadecane, 5-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecane, 5-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6912-07-8 |

|---|---|

Molecular Formula |

C20H42 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

5-butylhexadecane |

InChI |

InChI=1S/C20H42/c1-4-7-10-11-12-13-14-15-16-19-20(17-8-5-2)18-9-6-3/h20H,4-19H2,1-3H3 |

InChI Key |

WCYRXBXHFUHSAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CCCC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-butyl-hexadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-butyl-hexadecane, a branched-chain alkane. The document details a robust synthetic methodology via a Grignard reaction, followed by dehydration and hydrogenation, and outlines a multi-step purification protocol to achieve high purity. This guide is intended for researchers and professionals in the fields of organic chemistry, materials science, and drug development who require a detailed understanding of the preparation of long-chain branched alkanes.

Synthesis of 5-butyl-hexadecane

The synthesis of 5-butyl-hexadecane can be effectively achieved through a three-step process commencing with a Grignard reaction, followed by dehydration of the resulting tertiary alcohol, and concluding with the hydrogenation of the alkene intermediate. This method is a versatile approach for the formation of carbon-carbon bonds and the generation of branched alkanes.[1][2]

Synthetic Pathway Overview

The overall synthetic scheme is as follows:

-

Grignard Reaction: Reaction of an appropriate Grignard reagent with a ketone to form a tertiary alcohol. Specifically, butylmagnesium bromide can be reacted with undecan-5-one.

-

Dehydration: Elimination of a water molecule from the tertiary alcohol to form an alkene.

-

Hydrogenation: Saturation of the carbon-carbon double bond of the alkene to yield the final product, 5-butyl-hexadecane.

Caption: Synthetic workflow for 5-butyl-hexadecane.

Experimental Protocol: Synthesis

Step 1: Grignard Reaction to form 5-butyl-hexadecan-5-ol

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). The system is kept under a dry nitrogen atmosphere. A solution of butyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred and gently warmed to maintain a steady reflux.[3] After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, butylmagnesium bromide.

-

Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of undecan-5-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 5-butyl-hexadecan-5-ol.

Step 2: Dehydration of 5-butyl-hexadecan-5-ol

-

The crude 5-butyl-hexadecan-5-ol is placed in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

The mixture is heated to a temperature sufficient to induce dehydration, typically with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, the reaction mixture is cooled, diluted with a non-polar organic solvent like hexane, and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give a mixture of alkene isomers (5-butyl-hexadec-4-ene and 5-butyl-hexadec-5-ene).

Step 3: Hydrogenation of the Alkene Mixture

-

The crude alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

-

The reaction is monitored by TLC or gas chromatography (GC) until the alkene is fully consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude 5-butyl-hexadecane.

Quantitative Data: Synthesis

| Step | Reactants | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | Butyl bromide, Undecan-5-one | 5-butyl-hexadecan-5-ol | 150.0 | 127.5 | 85 |

| 2 | 5-butyl-hexadecan-5-ol | Alkene Mixture | 120.0 | 104.4 | 87 |

| 3 | Alkene Mixture | 5-butyl-hexadecane | 105.0 | 99.8 | 95 |

Purification of 5-butyl-hexadecane

The purification of high-molecular-weight alkanes like 5-butyl-hexadecane is crucial to remove any unreacted starting materials, intermediates, and by-products.[4] A multi-step purification process involving solvent extraction, drying, and fractional distillation is generally effective. For highly isomeric mixtures, preparative chromatography or the use of molecular sieves can be employed.[5][6]

Purification Workflow

Caption: Purification workflow for 5-butyl-hexadecane.

Experimental Protocol: Purification

-

Solvent Extraction: The crude 5-butyl-hexadecane is dissolved in a non-polar solvent such as hexane. The solution is then washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove the bulk of the water.[7]

-

Drying: The organic layer is separated and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.

-

Filtration and Solvent Removal: The drying agent is removed by filtration, and the solvent is carefully removed from the filtrate using a rotary evaporator.

-

Fractional Distillation: The resulting crude oil is subjected to fractional distillation under reduced pressure. This is a critical step for separating the desired alkane from any remaining impurities with different boiling points. The fraction corresponding to the boiling point of 5-butyl-hexadecane is collected.

-

Purity Analysis: The purity of the final product is assessed using high-temperature gas chromatography (HTGC) and mass spectrometry (GC-MS).[4]

Quantitative Data: Purification

| Purification Step | Starting Material | Product | Initial Purity (%) | Final Purity (%) | Recovery (%) |

| Solvent Extraction & Drying | Crude 5-butyl-hexadecane | Dried Organic Phase | ~90 | ~95 | 98 |

| Fractional Distillation | Dried Organic Phase | Pure 5-butyl-hexadecane | ~95 | >99 | 90 |

Conclusion

The synthesis and purification of 5-butyl-hexadecane can be reliably achieved through the described methodologies. The Grignard-based synthesis offers a robust route to the branched alkane skeleton, while a systematic purification protocol ensures the high purity required for research and development applications. Careful execution of each step is paramount to achieving high yields and purity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 5-butyl-hexadecane

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-butyl-hexadecane. Due to the limited availability of direct experimental data for this specific branched alkane, this document combines calculated property values with established experimental protocols for determining the key physicochemical characteristics of long-chain alkanes. This information is intended to support research, development, and application activities where the behavior of this molecule is of interest.

Chemical Identity

-

IUPAC Name: 5-butyl-hexadecane

Physicochemical Properties

The following table summarizes the available quantitative data for 5-butyl-hexadecane. It is important to note that many of these values are calculated based on its chemical structure.

| Property | Value | Unit | Source/Method |

| Molecular Weight | 282.55 | g/mol | IUPAC Atomic Weights[1] |

| logP (Octanol/Water Partition Coefficient) | 7.904 | Crippen Calculated Property[1] | |

| log₁₀(Water Solubility) | -7.95 | mol/L | Crippen Calculated Property[1] |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | -461.41 | kJ/mol | Joback Calculated Property[1] |

| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | 115.08 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion (at Normal Melting Point) | 44.03 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization (at Normal Boiling Point) | 59.73 | kJ/mol | Joback Calculated Property[1] |

| McGowan's Characteristic Volume | 292.660 | ml/mol | McGowan Calculated Property[1] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of long-chain alkanes like 5-butyl-hexadecane are outlined below.

A common method for the synthesis of branched alkanes such as 5-butyl-hexadecane is through the alkylation of a smaller alkane.[3]

Workflow for Synthesis and Purification of 5-butyl-hexadecane

Caption: Workflow for the synthesis and purification of 5-butyl-hexadecane.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities of a substance, the Thiele tube method is often employed.[4]

-

Apparatus Setup: A small amount of the sample is placed in a small test tube, which is attached to a thermometer. An inverted capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.[4]

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The unique shape of the Thiele tube allows for even heat distribution by convection.[4]

-

Observation: As the sample is heated, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The temperature is raised until a continuous and rapid stream of bubbles emerges.[4]

-

Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]

The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter.[5]

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer (a flask with a specific, known volume) is accurately measured.

-

The pycnometer is filled with the sample liquid, and its mass is measured again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

-

Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The density is proportional to the square of the period of oscillation. This method is highly accurate and requires a small sample volume.[5]

The solubility of a hydrophobic compound like 5-butyl-hexadecane in an aqueous medium is typically very low. The slow-stir method is suitable for determining the water solubility of such substances to avoid the formation of emulsions that can lead to overestimation.[6]

-

Sample Preparation: A small amount of 5-butyl-hexadecane is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is stirred slowly for an extended period (e.g., 24-48 hours) at a constant temperature to allow the system to reach equilibrium.

-

Phase Separation: The stirring is stopped, and the mixture is allowed to stand to ensure complete separation of the aqueous and organic phases.

-

Analysis: A sample of the aqueous phase is carefully removed and the concentration of the dissolved 5-butyl-hexadecane is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).[6]

Biological and Pharmacological Relevance

Currently, there is no specific information available in the scientific literature detailing signaling pathways or significant biological activities directly involving 5-butyl-hexadecane. However, as a long-chain branched alkane, it shares characteristics with other hydrocarbons that may have applications as non-polar solvents or as components in fuel formulations.[3] Some long-chain alkanes have been reported to exhibit antibacterial and antioxidant activities, though this has not been specifically demonstrated for 5-butyl-hexadecane.[7]

Conclusion

This technical guide has summarized the available physicochemical data for 5-butyl-hexadecane and provided established experimental protocols for the determination of its key properties. While specific experimental data for this compound is scarce, the provided information serves as a valuable resource for researchers and professionals in related fields. Further experimental investigation is warranted to fully characterize this compound.

References

- 1. Hexadecane, 5-butyl- (CAS 6912-07-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Hexadecane, 5-butyl- [webbook.nist.gov]

- 3. Buy Hexadecane, 5-butyl- | 6912-07-8 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Water solubility of selected C9–C18 alkanes using a slow-stir technique: Comparison to structure – property models [agris.fao.org]

- 7. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-butyl-hexadecane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-butyl-hexadecane, a saturated hydrocarbon. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra in public databases, this guide presents predicted NMR and IR data based on established principles of spectroscopy, alongside mass spectrometry data sourced from the NIST WebBook. Detailed experimental protocols for obtaining such data are also provided.

Predicted and Experimental Spectroscopic Data

The following sections summarize the expected and known spectroscopic data for 5-butyl-hexadecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H and ¹³C NMR spectra for 5-butyl-hexadecane are predicted based on the typical chemical shifts observed for alkanes. The molecule's structure consists of a sixteen-carbon chain with a butyl group at the fifth carbon position.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 0.8 - 0.9 | Triplet | Protons of terminal methyl (CH₃) groups. |

| ~ 1.2 - 1.4 | Multiplet | Protons of methylene (CH₂) groups in the main and butyl chains. |

| ~ 1.4 - 1.5 | Multiplet | Protons of methylene (CH₂) groups adjacent to the methine group. |

| ~ 1.5 | Multiplet | Proton of the methine (CH) group. |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 14 | CH₃ | Carbons of terminal methyl groups. |

| ~ 22 - 32 | CH₂ | Carbons of methylene groups in the main and butyl chains. |

| ~ 30 - 35 | CH₂ | Carbons of methylene groups adjacent to the methine group. |

| ~ 35 - 40 | CH | Carbon of the methine group. |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of 5-butyl-hexadecane, as a long-chain alkane, is expected to show characteristic C-H stretching and bending vibrations.[1]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 3000 | C-H Stretch | Alkane (CH₂, CH₃) |

| 1450 - 1470 | C-H Bend (Scissoring) | Methylene (CH₂) |

| 1370 - 1380 | C-H Bend (Rocking) | Methyl (CH₃) |

| 720 - 725 | C-H Bend (Rocking) | Long Methylene Chain ((CH₂)n, n≥4) |

Mass Spectrometry (MS)

The mass spectrum for 5-butyl-hexadecane is available from the NIST WebBook and was likely obtained by electron ionization (EI).[2] The molecular weight of 5-butyl-hexadecane (C₂₀H₄₂) is 282.55 g/mol .[2] The mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of C-C bonds.

Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₂ | NIST WebBook[2] |

| Molecular Weight | 282.55 g/mol | NIST WebBook[2] |

| Ionization Method | Electron Ionization (EI) | NIST WebBook |

The fragmentation pattern of branched alkanes is complex, with cleavage tending to occur at the branch point. Common fragments would correspond to the loss of alkyl radicals.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid alkane like 5-butyl-hexadecane.

NMR Spectroscopy Protocol

This protocol is for acquiring ¹H and ¹³C NMR spectra using a standard solution-state NMR spectrometer.

-

Sample Preparation :

-

Instrument Setup :

-

Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse program. Typically, a 90-degree pulse is used with a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy Protocol

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.

-

Background Spectrum :

-

Ensure the ATR crystal is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft tissue.[4]

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement :

-

Cleaning :

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.[4]

-

Mass Spectrometry Protocol (GC-MS)

This protocol outlines the analysis of 5-butyl-hexadecane using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation :

-

GC-MS Instrument Setup :

-

Injector : Set the injector temperature to a value that ensures rapid vaporization of the sample (e.g., 250 °C).

-

GC Column : Use a non-polar capillary column (e.g., DB-5ms).[8]

-

Oven Program : Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a final temperature that allows for the elution of the compound (e.g., 300 °C).[8]

-

Carrier Gas : Use helium as the carrier gas at a constant flow rate.[8]

-

Mass Spectrometer : Set the MS to operate in electron ionization (EI) mode with a scan range of m/z 40-400.[8]

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Hexadecane, 5-butyl- [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. forensicresources.org [forensicresources.org]

Navigating the Thermal Landscape of 5-Butyl-Hexadecane: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability of Branched Alkanes

The thermal stability of an alkane is intrinsically linked to its molecular structure. Generally, the rate of pyrolysis (thermal decomposition in the absence of air) increases with molecular weight and the degree of branching.[1][2] This is attributed to the presence of tertiary and secondary carbon atoms, which form more stable free radicals upon bond cleavage compared to the primary radicals formed from straight-chain alkanes. In the case of 5-butyl-hexadecane, the tertiary carbon at the branching point is a likely site for initial bond scission.

The decomposition of alkanes is a complex process governed by free-radical chain reactions.[3][4] This process can be broadly categorized into three stages: initiation, propagation, and termination. The initiation step involves the homolytic cleavage of a carbon-carbon (C-C) or carbon-hydrogen (C-H) bond to form free radicals. Propagation involves a series of reactions where these radicals abstract hydrogen atoms or undergo β-scission to form smaller alkanes and alkenes. Termination occurs when two radicals combine.

Predicted Decomposition Pathways of 5-Butyl-Hexadecane

The structure of 5-butyl-hexadecane suggests several potential decomposition pathways. The C-C bonds adjacent to the tertiary carbon are expected to have lower bond dissociation energies, making them more susceptible to cleavage at elevated temperatures.

The primary decomposition products are anticipated to be a mixture of smaller alkanes and alkenes.[3] For instance, cleavage of the C-C bond between the butyl group and the main hexadecane chain would lead to the formation of butyl radicals and hexadecyl radicals. These radicals can then undergo further reactions, leading to a complex mixture of smaller hydrocarbons.

Illustrative Quantitative Data

Due to the absence of specific experimental data for 5-butyl-hexadecane, the following tables present illustrative data based on typical values observed for the pyrolysis of similar long-chain branched alkanes. These tables are intended to provide a general understanding of the expected product distribution under different conditions.

Table 1: Illustrative Product Distribution from Thermal Cracking of a C20 Branched Alkane at 450°C

| Product Class | Typical Yield (wt%) | Key Products |

| Light Gases (C1-C4) | 15 - 25 | Methane, Ethylene, Propylene, Butenes |

| Gasoline Range (C5-C12) | 40 - 60 | Pentanes, Hexenes, Octanes, Nonenes |

| Middle Distillates (C13-C18) | 10 - 20 | Smaller alkanes and alkenes |

| Heavy Residue (>C18) | 5 - 15 | Undecayed parent alkane and heavier products |

Table 2: Illustrative Effect of Temperature on Conversion of a C20 Branched Alkane

| Temperature (°C) | Conversion (wt%) |

| 400 | 20 - 30 |

| 450 | 50 - 70 |

| 500 | > 85 |

Experimental Protocols for Thermal Stability Analysis

The thermal stability and decomposition of hydrocarbons like 5-butyl-hexadecane are typically investigated using specialized experimental setups. A common and powerful technique is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[5][6]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method involves heating the sample to a high temperature in an inert atmosphere, leading to its decomposition into smaller, more volatile fragments.[2] These fragments are then separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow:

-

Sample Preparation: A small, precise amount of the 5-butyl-hexadecane sample is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a set temperature (e.g., 400-800°C) in the pyrolysis unit, which is purged with an inert gas like helium.

-

Chromatographic Separation: The resulting pyrolysis products (pyrolysate) are swept into a gas chromatograph (GC). The GC column separates the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

Data Analysis: The identity of each decomposition product is determined by comparing its mass spectrum to a library of known spectra. The relative abundance of each product can be quantified from the GC peak areas.

Visualizing the Process and Pathways

To better understand the experimental process and theoretical decomposition, the following diagrams are provided.

Caption: Experimental workflow for Py-GC-MS analysis.

Caption: A representative free-radical decomposition pathway.

Conclusion

While direct experimental data on the thermal stability and decomposition of 5-butyl-hexadecane is currently unavailable, a strong theoretical understanding can be derived from the established principles of alkane chemistry. The presence of a tertiary carbon atom suggests that 5-butyl-hexadecane will likely exhibit lower thermal stability compared to its linear isomer, n-eicosane. Its decomposition is expected to proceed via a free-radical mechanism, yielding a complex mixture of smaller alkanes and alkenes. The experimental protocols and analytical techniques outlined in this guide provide a clear roadmap for any future empirical investigations into the thermal properties of this and similar long-chain branched alkanes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

An In-Depth Technical Guide on the Molecular Structure and Conformation of 5-butyl-hexadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

The fundamental structure of 5-butyl-hexadecane consists of a sixteen-carbon main chain (hexadecane) with a butyl group attached to the fifth carbon atom.

Table 1: Basic Molecular Properties of 5-butyl-hexadecane

| Property | Value | Source |

| Molecular Formula | C20H42 | NIST[1] |

| Molecular Weight | 282.5475 g/mol | NIST[1] |

| IUPAC Name | 5-butyl-hexadecane | NIST[1] |

| CAS Registry Number | 6912-07-8 | NIST[1] |

The carbon atoms in 5-butyl-hexadecane are sp3 hybridized, resulting in a tetrahedral geometry around each carbon. The molecule is non-polar and exhibits only weak van der Waals intermolecular forces.

Table 2: Estimated Bond Parameters for 5-butyl-hexadecane (Note: These are typical, estimated values for alkanes as specific experimental data for 5-butyl-hexadecane is not available.)

| Bond | Bond Length (Å) | Bond Angle (°) |

| C-C | ~1.54 | |

| C-H | ~1.09 | |

| C-C-C | ~109.5 | |

| H-C-H | ~109.5 |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[2][3] In a long and branched alkane like 5-butyl-hexadecane, a vast number of conformations are possible due to the free rotation around the numerous C-C single bonds.

The relative stability of these conformers is primarily determined by steric hindrance. The most stable conformations will minimize the repulsive interactions between bulky alkyl groups. Key concepts in the conformational analysis of alkanes include:

-

Staggered vs. Eclipsed Conformations: Rotation around a C-C bond leads to staggered and eclipsed conformations. Staggered conformations are energetically more favorable as they minimize torsional strain.[4]

-

Gauche and Anti Conformations: In a four-atom system like a butane fragment, the staggered conformations can be further classified as anti (when the two largest groups are 180° apart) and gauche (when they are 60° apart). The anti conformation is generally more stable.

For 5-butyl-hexadecane, the long hexadecane chain will likely adopt an extended, zig-zag conformation to minimize steric interactions. The butyl branch introduces additional complexity. Rotations around the C4-C5 and C5-C6 bonds of the main chain, as well as the bonds within the butyl group itself, will lead to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Branched alkanes are generally thermodynamically more stable than their linear isomers.[5] This increased stability is attributed to a combination of electrostatic and correlation effects.[5][6]

Experimental and Computational Protocols for Conformational Analysis

Determining the conformational landscape of a molecule like 5-butyl-hexadecane requires a combination of experimental techniques and computational modeling.

Experimental Protocols

a) Gas Chromatography (GC)

Gas chromatography can be used to separate different isomers of alkanes and can provide information about their relative volatility, which is related to their molecular shape and size. The retention time of a branched alkane in a GC system is influenced by its molecular structure.[7]

-

Methodology:

-

Sample Preparation: A dilute solution of 5-butyl-hexadecane is prepared in a volatile solvent.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a non-polar coating on the column wall).

-

Detection: A detector, such as a flame ionization detector (FID), is used to detect the compound as it elutes from the column.

-

Data Analysis: The retention time is recorded. While GC itself does not directly provide conformational information, it can be used in conjunction with computational methods to correlate retention times with molecular properties. The NIST WebBook indicates the availability of gas chromatography data for 5-butyl-hexadecane.[1]

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution.[8][9][10][11] For alkanes, 1H and 13C NMR can provide information about the local environment of each nucleus.

-

Methodology:

-

Sample Preparation: A solution of 5-butyl-hexadecane is prepared in a deuterated solvent.

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments, such as COSY and HSQC, can be used to assign the signals to specific protons and carbons.

-

Data Analysis: The chemical shifts and coupling constants are analyzed. Coupling constants, in particular, are sensitive to the dihedral angles between adjacent C-H bonds and can be used to infer the preferred conformations. For complex molecules, experimental data can be compared with theoretically predicted spectra for different conformers.

-

Computational Chemistry Protocols

Computational methods are essential for exploring the vast conformational space of flexible molecules like 5-butyl-hexadecane.

-

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be done using molecular mechanics force fields.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[5][6]

-

Population Analysis: The relative populations of the different conformers at a given temperature can be estimated from their calculated energies using the Boltzmann distribution.

-

Property Prediction: Spectroscopic properties, such as NMR chemical shifts and coupling constants, can be calculated for the most stable conformers and compared with experimental data to validate the computational model.

-

Table 3: Summary of Analytical Techniques for Conformational Analysis

| Technique | Information Provided |

| Gas Chromatography (GC) | Retention time, which relates to molecular shape and boiling point. |

| NMR Spectroscopy | Chemical shifts and coupling constants, which provide information about the local electronic environment and dihedral angles. |

| Computational Chemistry | Relative energies of conformers, optimized geometries (bond lengths, angles, dihedrals), and predicted spectroscopic properties. |

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a branched alkane like 5-butyl-hexadecane.

Caption: Workflow for the conformational analysis of 5-butyl-hexadecane.

Conclusion

The molecular structure and conformation of 5-butyl-hexadecane are key determinants of its physical and chemical properties. While specific experimental data for this molecule is scarce, a combination of established experimental techniques, particularly gas chromatography and NMR spectroscopy, along with robust computational chemistry methods, can provide a detailed understanding of its conformational landscape. The workflow presented in this guide outlines a comprehensive approach for researchers to elucidate the dominant conformations and gain insights into the structure-property relationships of this and similar long-chain branched alkanes. Such knowledge is fundamental in fields ranging from materials science to drug development, where molecular shape and flexibility play a critical role.

References

- 1. Hexadecane, 5-butyl- [webbook.nist.gov]

- 2. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. scribd.com [scribd.com]

- 4. scispace.com [scispace.com]

- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Nuclear magnetic resonance study of alkane conformational statistics - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety of Long-Chain Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for long-chain branched alkanes, also known as isoparaffins. These complex substances, primarily composed of branched and cyclic hydrocarbons, are utilized in a wide range of industrial and consumer applications. Understanding their toxicological profile is crucial for ensuring safe handling and use. This document summarizes key toxicological endpoints, details experimental methodologies based on internationally recognized guidelines, and provides visualizations of metabolic pathways and experimental workflows.

Toxicological Data Summary

The toxicological data for long-chain branched alkanes are often generated for complex substances of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB). Therefore, the data presented are typically for categories of alkanes within a specific carbon number range. The information is largely derived from studies conducted according to OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity

Long-chain branched alkanes generally exhibit a low order of acute toxicity via oral, dermal, and inhalation routes. The primary acute hazard is aspiration into the lungs, which can cause severe chemical pneumonitis.

| Endpoint | Substance Category | Species | Guideline | Result | Reference |

| Oral LD50 | C8-C18 branched and linear alkanes | Rat (female) | OECD TG 423 | > 2000 mg/kg bw | [1] |

| Dermal LD50 | C8-C18 branched and linear alkanes | Rat (male/female) | OECD TG 402 | > 2000 mg/kg bw | [1] |

| Inhalation LC50 | C9-C13 n-alkanes (analogue) | Mouse (male) | Similar to OECD TG 403 | 4467 ppm (n-nonane) | [1] |

| Aspiration Hazard | C8-C18 branched and linear alkanes | - | GHS Criteria | Category 1: May be fatal if swallowed and enters airways. | [1] |

Skin and Eye Irritation & Sensitization

Long-chain branched alkanes are generally not considered to be significant skin or eye irritants, nor are they typically skin sensitizers. Prolonged, occluded contact may lead to defatting of the skin.

| Endpoint | Substance Category | Species | Guideline | Result | Reference |

| Skin Irritation | C8-C18 branched and linear alkanes | Rabbit | OECD TG 404 | Slightly irritating | [1] |

| Eye Irritation | C8-C18 branched and linear alkanes | Rabbit | OECD TG 405 | Slightly irritating | [1] |

| Skin Sensitization | C8-C18 branched and linear alkanes | Mouse | OECD TG 429 (LLNA) | Not a sensitizer | [1] |

Repeated Dose Toxicity

Sub-chronic repeated dose studies indicate a low order of systemic toxicity. The primary effects observed at high doses are often adaptive changes in the liver and, in male rats, a specific type of nephropathy that is not considered relevant to humans.

| Endpoint | Substance Category | Species | Guideline | NOAEL | Key Findings | Reference |

| 90-day Oral | C10-C12 isoalkanes (<2% aromatics) | Rat (Sprague-Dawley) | OECD TG 408 | 1000 mg/kg/day | No adverse effects observed up to the highest dose tested. | [2][3] |

| 90-day Oral | C11-C14 n-alkanes, isoalkanes, cyclics (<2% aromatics) | Rat (Sprague-Dawley) | OECD TG 408 | 1000 mg/kg/day | No adverse effects observed up to the highest dose tested. | [3] |

| 13-week Inhalation | C10-C12 isoparaffinic solvent | Rat | - | >10,000 mg/m³ | Male rat specific nephropathy and adaptive liver enlargement. | [4] |

Genotoxicity

The weight of evidence from in vitro and in vivo studies indicates that long-chain branched alkanes are not genotoxic.

| Endpoint | Substance Category | Test System | Guideline | Result | Reference |

| Bacterial Reverse Mutation | C8-C18 branched and linear alkanes (analogue) | S. typhimurium | OECD TG 471 | Negative | [1] |

| In vitro Mammalian Chromosome Aberration | C8-C18 branched and linear alkanes (analogue) | Human lymphocytes | OECD TG 473 | Negative | [1] |

| In vivo Mammalian Erythrocyte Micronucleus | C8-C18 branched and linear alkanes (analogue) | Mouse | OECD TG 474 | Negative | [1] |

Reproductive and Developmental Toxicity

Studies on representative long-chain alkane mixtures have not shown adverse effects on reproduction or development at doses up to the limit of testing.

| Endpoint | Substance Category | Species | Guideline | NOAEL | Key Findings | Reference |

| Reproductive/Developmental Toxicity Screening | C9-C14 aliphatic (<2% aromatic) hydrocarbon fluid | Rat | OECD TG 421 | 1000 mg/kg/day | No adverse effects on reproductive organs, embryotoxicity, or teratogenicity. | [2] |

| Developmental Toxicity | C8-C18 branched and linear alkanes (analogue) | Rabbit | OECD TG 414 | 1000 mg/kg/day | No adverse effects on fetal development. | [1] |

Experimental Protocols

The toxicological evaluation of long-chain branched alkanes relies on standardized testing protocols, primarily those established by the OECD. Below are detailed methodologies for key experiments cited in this guide.

Repeated Dose 90-Day Oral Toxicity Study (OECD TG 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.

-

Test System: Typically, the Sprague-Dawley rat is used, with an equal number of males and females in each group (at least 10 per sex per group)[5].

-

Dose Administration: The test substance is administered daily, seven days a week, for 90 days. The route of administration is usually oral gavage or via the diet or drinking water[5][6].

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose is selected to induce toxic effects but not death or severe suffering. A limit dose of 1000 mg/kg bw/day may be used if no effects are expected at lower doses[5].

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Ophthalmology: Examined prior to the study and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups showing treatment-related changes are also examined.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in erythrocytes.

-

Test System: Typically, mice or rats are used, with both sexes included unless there is evidence that one sex is more sensitive[7][8].

-

Dose Administration: The test substance is typically administered once or twice, 24 hours apart, by a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection)[7].

-

Dose Levels: At least three dose levels are used, with the highest dose being the maximum tolerated dose (MTD) or a limit dose. A vehicle control and a positive control are also included[8].

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final administration (typically 24 and 48 hours for bone marrow)[7].

-

Analysis:

-

Slide Preparation: Bone marrow or peripheral blood smears are prepared and stained.

-

Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 4000 PCEs per animal[8].

-

Cytotoxicity: The ratio of polychromatic erythrocytes to normochromatic erythrocytes (PCE/NCE ratio) is determined to assess bone marrow suppression.

-

-

Data Interpretation: A positive result is a statistically significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to controls[7].

Visualizations

Metabolic Pathway of Long-Chain Branched Alkanes

Long-chain branched alkanes are metabolized primarily in the liver by the cytochrome P450 monooxygenase system. The initial step is hydroxylation, followed by further oxidation to alcohols, ketones, and carboxylic acids, which can then be conjugated and excreted.

Caption: Metabolic pathway of long-chain branched alkanes.

Experimental Workflow for a 90-Day Repeated Dose Oral Toxicity Study

The following diagram illustrates the typical workflow for conducting a 90-day repeated dose oral toxicity study according to OECD TG 408.

Caption: Workflow for a 90-day repeated dose oral toxicity study.

Logical Framework for Aspiration Hazard Assessment

The assessment of aspiration hazard for long-chain branched alkanes follows a logical framework based on human evidence and physicochemical properties, as outlined in the Globally Harmonized System (GHS).

Caption: Logical framework for aspiration hazard assessment.

References

- 1. tandfonline.com [tandfonline.com]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Workflow for predictive risk assessments of UVCBs: cheminformatics library design, QSAR, and read-across approaches applied to complex mixtures of metal naphthenates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sub-chronic toxicity in rats of isoparaffinic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 6. oecd.org [oecd.org]

- 7. criver.com [criver.com]

- 8. nucro-technics.com [nucro-technics.com]

An In-depth Technical Guide to the Environmental Fate of C20H42 Branched Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of C20H42 branched isomers, a class of long-chain alkanes. Given their prevalence in certain industrial products and their potential for environmental release, understanding their persistence, degradation, and bioaccumulation potential is critical for environmental risk assessment. This document synthesizes available scientific data on their biodegradation, abiotic degradation, and bioaccumulation, and provides detailed experimental protocols for their study.

Environmental Fate Pathways

The environmental persistence and transformation of C20H42 branched isomers are governed by a combination of biological and physical processes. While abiotic degradation pathways are generally limited for these saturated hydrocarbons, biodegradation plays a significant role in their ultimate fate. Their high lipophilicity also suggests a potential for bioaccumulation.

Biodegradation

Biodegradation is the primary mechanism for the environmental breakdown of C20H42 branched isomers. A diverse range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to utilize these alkanes as a source of carbon and energy. However, the rate and extent of biodegradation are highly dependent on the specific isomeric structure and environmental conditions.

Generally, branched alkanes are more resistant to biodegradation than their linear counterparts. The presence of methyl branches can sterically hinder enzymatic attack, and the degree and position of branching significantly influence the degradation rate. For instance, isomers with quaternary carbon atoms or extensive branching near the termini are typically more recalcitrant.

The aerobic biodegradation of long-chain alkanes is typically initiated by monooxygenase enzymes, which introduce a hydroxyl group at a terminal (monoterminal) or sub-terminal position. In some cases, oxidation can occur at both ends of the molecule (diterminal oxidation). The resulting alcohol is then further oxidized to an aldehyde and then a fatty acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened to produce acetyl-CoA, which enters central metabolism.

Anaerobic biodegradation of long-chain alkanes is also possible, though it is generally a slower process. The activation of the inert alkane molecule under anoxic conditions is a key and energetically challenging step. One established mechanism involves the addition of the alkane to fumarate, a reaction catalyzed by alkylsuccinate synthase.

The following table summarizes available quantitative data on the biodegradation of C20H42 isomers. It is important to note that data for specific branched isomers other than the well-studied isoprenoids, pristane and phytane, are scarce.

| Isomer | Environmental Matrix | Conditions | Biodegradation Metric | Value |

| n-Eicosane | Unsaturated Soil | Aerobic, with Acinetobacter sp. K-6 | Degradation | 56.4% in an unspecified timeframe |

| Pristane (2,6,10,14-tetramethylpentadecane) | Unacclimated Pond Water | Aerobic | Half-life | 4.3 days[1] |

| Pristane (2,6,10,14-tetramethylpentadecane) | Hypersaline Cyanobacterial Mats | Aerobic | Half-life | 100 days[1] |

| Pristane (2,6,10,14-tetramethylpentadecane) | Oil Polluted Marine Sediment | Aerobic | Utilization | 58% after 28 days[1] |

| Pristane (2,6,10,14-tetramethylpentadecane) | Diesel Fuel-Contaminated Aquifer Material | Nitrate-reducing | Degradation | >90% in 102 days[2] |

| Phytane (2,6,10,14-tetramethylhexadecane) | Unacclimated Pond Water | Aerobic | Half-life | 6.2 days[3] |

Abiotic Degradation

Abiotic degradation pathways, such as photodegradation and hydrolysis, are generally not significant for C20H42 branched isomers.

-

Photodegradation: Alkanes do not possess chromophores that absorb sunlight in the environmentally relevant spectrum (wavelengths > 290 nm). Therefore, direct photodegradation is not an expected transformation pathway.[1] However, indirect photodegradation through reactions with photochemically generated reactive species, such as hydroxyl radicals, can occur in the atmosphere.

-

Hydrolysis: C20H42 isomers lack hydrolyzable functional groups, making hydrolysis an insignificant environmental fate process under typical environmental pH conditions (pH 5-9).

| Isomer | Environmental Compartment | Process | Degradation Metric | Value |

| Pristane (vapor phase) | Atmosphere | Reaction with OH radicals | Half-life | 16 hours (estimated)[1] |

Bioaccumulation

The high octanol-water partition coefficient (Kow) of C20H42 isomers indicates a strong tendency to partition from water into the fatty tissues of organisms, suggesting a potential for bioaccumulation. The Bioconcentration Factor (BCF) is a key parameter used to quantify this potential.

For highly hydrophobic substances like long-chain alkanes, the relationship between Kow and BCF can become non-linear. Factors such as low aqueous solubility, limited membrane permeability due to large molecular size, and metabolic transformation can reduce the actual extent of bioaccumulation compared to predictions based solely on Kow.

Specific experimental BCF data for branched C20H42 isomers are limited. The table below presents available data for the linear isomer, n-eicosane, which can serve as a reference point.

| Isomer | Organism | Exposure Route | Bioaccumulation Metric | Value |

| n-Eicosane | Aquatic Organisms | Water | Bioconcentration Factor (BCF) | 94 (estimated) |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the environmental fate of C20H42 branched isomers. These protocols are adapted from standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and should be modified as needed for specific research objectives.

Aerobic Biodegradation in Soil

This protocol is adapted from the OECD 304A guideline, "Inherent Biodegradability in Soil".

Objective: To determine the rate and extent of mineralization of a ¹⁴C-labeled C20H42 branched isomer in soil.

Materials:

-

Test substance: ¹⁴C-labeled C20H42 branched isomer of known specific activity.

-

Unlabeled C20H42 branched isomer of high purity.

-

Fresh, sieved soil with known characteristics (pH, organic carbon content, texture).

-

Biometer flasks or similar respirometric systems.

-

¹⁴CO₂ trapping solution (e.g., 0.1 M NaOH).

-

Scintillation cocktail and liquid scintillation counter.

-

Analytical standards for the test substance and potential metabolites.

-

GC-MS system for analysis of the parent compound and metabolites.

Procedure:

-

Soil Preparation: Collect fresh soil, remove large debris, and sieve (<2 mm). Acclimatize the soil to the test temperature (e.g., 20-25°C) for several days.

-

Test Substance Application: Prepare a stock solution of the ¹⁴C-labeled test substance. Apply the test substance to the soil to achieve the desired concentration. For sparingly soluble substances, a solvent carrier (e.g., acetone) may be used, which should be allowed to evaporate completely before starting the incubation.

-

Incubation: Place a known amount of the treated soil (e.g., 50 g dry weight equivalent) into each biometer flask. Adjust the moisture content to 40-60% of the maximum water holding capacity.

-

CO₂ Trapping: Add a known volume of the trapping solution to the side arm of each biometer flask to capture the evolved ¹⁴CO₂.

-

Experimental Setup: Prepare triplicate flasks for the test substance, a positive control (a readily biodegradable substance), and a negative control (no test substance). Incubate the flasks in the dark at a constant temperature.

-

Sampling and Analysis: At regular intervals, remove the trapping solution and replace it with a fresh solution. Analyze the ¹⁴C content of the trapping solution using liquid scintillation counting.

-

Mass Balance: At the end of the experiment, perform a full mass balance by extracting the soil to determine the amount of remaining parent compound, non-volatile metabolites, and soil-bound residues.

-

Data Analysis: Calculate the cumulative percentage of the applied radioactivity evolved as ¹⁴CO₂ over time. Determine the half-life (DT50) and other kinetic parameters by fitting the data to an appropriate model.

Bioconcentration in Fish

This protocol is a conceptual outline based on the principles of the OECD 305 guideline, "Bioaccumulation in Fish: Aqueous and Dietary Exposure".

Objective: To determine the Bioconcentration Factor (BCF) of a C20H42 branched isomer in fish.

Materials:

-

Test substance (radiolabeled or non-labeled).

-

A suitable fish species (e.g., rainbow trout, zebrafish).

-

Flow-through or static-renewal exposure system.

-

Clean, aerated water of known quality.

-

Analytical instrumentation (e.g., GC-MS, liquid scintillation counter).

Procedure:

-

Acclimation: Acclimate the fish to the test conditions (temperature, water quality) for at least two weeks.

-

Exposure Phase (Uptake):

-

Prepare a stable aqueous concentration of the C20H42 isomer. Due to the low water solubility, a solvent carrier or a passive dosing system may be necessary.

-

Expose a group of fish to the test substance at a constant concentration.

-

At predetermined time points, sample a subset of fish and the water.

-

Analyze the concentration of the test substance in the fish tissue and in the water.

-

Continue the exposure phase until a steady-state concentration in the fish is reached (i.e., the concentration in the fish tissue remains constant over several sampling points).

-

-

Depuration Phase (Elimination):

-

Transfer the remaining fish to a clean, flowing water system without the test substance.

-

Sample fish at regular intervals to measure the decrease in the test substance concentration in their tissues.

-

-

Data Analysis:

-

The BCF can be calculated in two ways:

-

Steady-State BCF: BCF = Concentration in fish at steady state / Concentration in water.

-

Kinetic BCF: Calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂). These rate constants are determined by fitting the uptake and depuration data to kinetic models.

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the environmental fate of C20H42 branched isomers.

Caption: Aerobic biodegradation pathway of a C20H42 branched isomer.

Caption: General experimental workflow for assessing environmental fate.

Conclusion

The environmental fate of C20H42 branched isomers is a complex subject with significant data gaps, particularly for isomers other than pristane and phytane. While biodegradation is the primary degradation pathway, the rate and extent are highly dependent on the specific molecular structure. Abiotic degradation processes are generally insignificant. The high lipophilicity of these compounds suggests a potential for bioaccumulation, but this may be mitigated by factors such as low water solubility and metabolic transformation.

Further research is needed to generate more comprehensive quantitative data on the degradation rates and bioaccumulation potential of a wider range of C20H42 branched isomers. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for a thorough environmental risk assessment of these compounds. The use of advanced analytical techniques and modeling approaches, such as QSAR, will be crucial in filling the existing data gaps and improving our understanding of the environmental behavior of these complex molecules.

References

Solubility of 5-Butyl-Hexadecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-butyl-hexadecane, a branched-chain alkane. Due to the limited availability of specific quantitative solubility data for 5-butyl-hexadecane, this document leverages data from structurally similar long-chain n-alkanes to provide a representative understanding of its behavior in various organic solvents. The principles of alkane solubility, experimental methodologies for its determination, and a logical workflow for assessing solubility are presented in detail.

Introduction to Alkane Solubility

Alkanes, being nonpolar hydrocarbons, exhibit solubility behavior primarily governed by the principle of "like dissolves like."[1][2] Their dissolution in a solvent is an endothermic process that requires overcoming the van der Waals forces between solute molecules and between solvent molecules to establish new solute-solvent interactions. Consequently, alkanes are virtually insoluble in polar solvents like water but readily dissolve in nonpolar organic solvents.[1][2] The molecular structure, including chain length and branching, significantly influences the extent of solubility. Increased molecular weight and chain length in n-alkanes generally lead to decreased solubility in a given solvent.[3] Conversely, branching can increase solubility compared to a linear alkane of the same molecular weight due to a reduction in the efficiency of crystal lattice packing.

Quantitative Solubility Data (Proxy Data)

| n-Alkane (Carbon Number) | Temperature (°C) | Solubility in Toluene ( g/100g Toluene) |

| Tetracosane (C24) | 25 | ~1.5 |

| Octacosane (C28) | 25 | ~0.4 |

| Hexatriacontane (C36) | 25 | ~0.03 |

| Tetracontane (C40) | 31.3 | 0.35 |

| Tetratetracontane (C44) | 25 | <0.01 |

Note: This data is sourced from studies on n-alkane waxes and is intended to be representative.[3] Actual solubility of 5-butyl-hexadecane may vary.

Experimental Protocol: Determination of Solubility via the Shake-Flask and Gravimetric Method

The following protocol details a standard laboratory procedure for determining the solubility of a solid or liquid alkane, such as 5-butyl-hexadecane, in an organic solvent. This method combines the "shake-flask" technique to achieve equilibrium with a gravimetric final determination.[4][5][6][7]

Materials and Apparatus

-

5-Butyl-Hexadecane (or analogous alkane)

-

Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

-

Thermostatic shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.2 µm pore size)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 5-butyl-hexadecane to a glass flask. The exact amount should be more than what is expected to dissolve.

-

Add a known volume (e.g., 20 mL) of the desired organic solvent to the flask.

-

Securely stopper the flask.

-

-

Equilibration:

-

Sample Collection and Filtration:

-

After the equilibration period, allow the flask to stand undisturbed in the thermostatic bath for at least 24 hours to allow undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe.

-

Attach a syringe filter to the syringe and discard the first few drops to prime the filter.

-

Dispense a precise volume (e.g., 5 mL) of the filtrate into a pre-weighed evaporation dish.

-

-

Gravimetric Analysis:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of the solute.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.[8]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Solubility can be expressed in various units, such as g/100 mL or mol/L, using the calculated mass of the solute and the volume of the filtrate.

-

Diagrams

Logical Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Conceptual Representation of Alkane Dissolution

Caption: Conceptual Pathway of Alkane Dissolution.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

- 8. cefns.nau.edu [cefns.nau.edu]

The Intricate Dance of Molecules: An In-depth Technical Guide to the Phase Behavior of Long-Chain Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkanes, the fundamental building blocks of many organic materials, exhibit complex phase behaviors that are significantly influenced by their molecular architecture. The introduction of branching along the hydrocarbon chain disrupts the regular packing observed in their linear counterparts, leading to profound changes in their physical properties. This technical guide provides a comprehensive overview of the phase behavior of long-chain branched alkanes, with a focus on quantitative data, experimental methodologies, and the implications for various scientific and industrial applications, including drug delivery.

The Influence of Branching on Physical Properties

The presence of side chains in long-chain alkanes introduces steric hindrance, preventing the molecules from packing as efficiently as linear alkanes. This disruption of crystalline order has a direct impact on their melting and boiling points, as well as their viscosity. Generally, increased branching leads to a decrease in both melting and boiling points compared to a linear alkane of the same carbon number.[1][2] This is because the reduced surface area of contact between branched molecules results in weaker van der Waals forces.[1][2] However, highly symmetrical branched isomers can sometimes exhibit higher melting points due to their ability to form stable crystal lattices.[2]

The viscosity of long-chain branched alkanes is also a critical parameter, particularly in applications such as lubricants and drug delivery formulations. The effect of branching on viscosity is complex and can depend on the length and position of the branches.[3]

Quantitative Data Summary

To illustrate these effects, the following tables summarize key physical properties of a selection of long-chain branched alkanes in comparison to their linear isomers.

Table 1: Melting Points of Selected Long-Chain Alkanes

| Alkane | Molecular Formula | Structure | Melting Point (°C) |

| n-Octadecane | C18H38 | Linear | 28.2 |

| 2-Methylheptadecane | C18H38 | Branched | 18.6 |

| n-Eicosane | C20H42 | Linear | 36.7 |

| 2-Methylnonadecane | C20H42 | Branched | 32.1 |

| n-Docosane | C22H46 | Linear | 44.4 |

| 2-Methylhenicosane | C22H46 | Branched | 40.5 |

Note: Data compiled from various sources. Exact values may vary slightly depending on the experimental conditions and purity of the sample.

Table 2: Boiling Points of Selected Long-Chain Alkanes

| Alkane | Molecular Formula | Structure | Boiling Point (°C) at 760 mmHg |

| n-Hexadecane | C16H34 | Linear | 287 |

| 2,2,4,4,6,8,8-Heptamethylnonane | C16H34 | Highly Branched | 240 |

| n-Octadecane | C18H38 | Linear | 316 |

| 2-Methylheptadecane | C18H38 | Branched | 309 |

| n-Eicosane | C20H42 | Linear | 343 |

| 2-Methylnonadecane | C20H42 | Branched | 335 |

Note: Data compiled from various sources. Boiling points of very long-chain alkanes are often determined under reduced pressure and extrapolated.

Table 3: Dynamic Viscosity of Selected Alkanes at 25°C

| Alkane | Molecular Formula | Structure | Dynamic Viscosity (mPa·s) |

| n-Decane | C10H22 | Linear | 0.86 |

| 2-Methylnonane | C10H22 | Branched | 0.77 |

| 4-Methylnonane | C10H22 | Branched | 0.81 |

| n-Dodecane | C12H26 | Linear | 1.37 |

| 2,2,4-Trimethylpentane (Isooctane) | C8H18 | Highly Branched | 0.47 |

Note: Data compiled from sources including[4]. Viscosity is highly temperature-dependent.

Experimental Protocols for Characterization

The study of the phase behavior of long-chain branched alkanes relies on a suite of analytical techniques. Below are detailed methodologies for two key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal transitions of a material, such as melting and crystallization points, and the associated enthalpy changes.[5][6]

Methodology:

-

Sample Preparation: A small amount of the long-chain branched alkane (typically 3-9 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated stainless steel pan.[7] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Temperature Program: A controlled temperature program is initiated. A common procedure for alkanes involves a heat-cool-heat cycle to erase the sample's prior thermal history.[8]

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) from a sub-ambient temperature to a temperature above its melting point.[7]

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first to obtain data on the standardized sample.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as inverted peaks. The onset temperature of the peak is typically taken as the melting or crystallization point, and the area under the peak corresponds to the enthalpy of the transition.[8]

X-ray Diffraction (XRD)

XRD is an essential technique for determining the crystalline structure of materials. For long-chain branched alkanes, it provides insights into how the molecules pack in the solid state.[9][10]

Methodology:

-

Crystal Growth: Single crystals of the long-chain branched alkane are required for single-crystal XRD. This is often the most challenging step.[11][12] Common methods include:

-

Slow Evaporation: A saturated solution of the alkane in a suitable solvent is allowed to evaporate slowly over several days or weeks.[11]

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.[11]

-

Vapor Diffusion: A solution of the alkane is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the alkane is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.[12]

-

-

Crystal Mounting: A suitable single crystal (typically < 0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[13]

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded on a detector.[10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using various computational methods. The resulting structural model is refined to achieve the best possible fit with the experimental data.[9]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and processes related to the study of long-chain branched alkanes.

Relevance to Drug Development

The unique physical properties of long-chain branched alkanes make them interesting candidates for various applications in drug development. Their tunable viscosity and solid-state properties are relevant for the formulation of semi-solid and solid dosage forms. Furthermore, their lipophilic nature makes them analogous in some respects to the lipid components of drug delivery systems such as liposomes and solid lipid nanoparticles.[14][15] These lipid-based systems are known to interact with cellular membranes and can influence intracellular signaling pathways.[16][17]

While direct evidence for the influence of long-chain branched alkanes on specific signaling pathways is an emerging area of research, we can hypothesize a potential mechanism based on their role as components of a lipid-based drug delivery system.

In this proposed pathway, a drug delivery nanoparticle formulated with long-chain branched alkanes is taken up by a cell through endocytosis. The branched alkanes could influence the stability and drug release properties of the nanoparticle within the endosome.[15] Upon release, the encapsulated drug can then interact with its intracellular target, modulating a signaling cascade and ultimately leading to a therapeutic cellular response. The physicochemical properties of the branched alkanes would be critical in optimizing the efficiency of this delivery process.

Conclusion

The phase behavior of long-chain branched alkanes is a rich and complex field of study with significant implications for both fundamental science and applied technologies. The ability to tune their physical properties through controlled synthesis makes them versatile molecules for a range of applications. For researchers in drug development, understanding the interplay between branching, phase behavior, and formulation properties is crucial for designing novel and effective delivery systems. Further investigation into the direct interactions of these molecules with biological systems will undoubtedly open up new avenues for therapeutic innovation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Viscosity of branched vs. linear short alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. s4science.at [s4science.at]

- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. Lipids and Lipid-Processing Pathways in Drug Delivery and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. cris.bgu.ac.il [cris.bgu.ac.il]

Methodological & Application

Application Note: Analysis of 5-Butyl-Hexadecane Using Gas Chromatography-Mass Spectrometry (GC-MS)

**Abstract

This application note details a robust method for the identification and quantification of 5-butyl-hexadecane using gas chromatography-mass spectrometry (GC-MS). 5-Butyl-hexadecane is a branched-chain alkane with the molecular formula C₂₀H₄₂.[1] As a member of the aliphatic hydrocarbon family, it is characterized by its hydrophobic nature and solubility in organic solvents.[1] This protocol provides comprehensive procedures for sample preparation, instrument configuration, and data analysis, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[2] This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like branched alkanes. The analysis of specific hydrocarbon isomers is critical as they can exhibit different chemical reactivities and biological activities.[3] This document outlines a validated GC-MS protocol for the analysis of 5-butyl-hexadecane, a C20 branched alkane.[1][4]

Experimental Protocols

A detailed methodology for the GC-MS analysis of 5-butyl-hexadecane is provided below.

Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of 1 mg/mL 5-butyl-hexadecane in n-hexane.

-

Perform serial dilutions of the stock solution with n-hexane to create a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

-

Sample Solution Preparation:

-

Accurately weigh the sample containing 5-butyl-hexadecane.

-

Dissolve the sample in n-hexane to achieve a final concentration within the calibration range.

-

Vortex the sample for 30 seconds to ensure homogeneity.

-

Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split Ratio 20:1) |